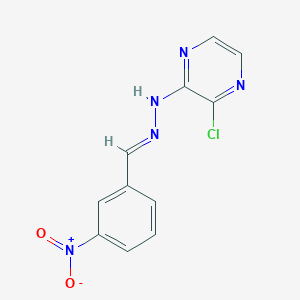
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-Cl-PH, is a chemical compound used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 218-220°C. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. In addition, it has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can have both biochemical and physiological effects on cells. Biochemically, it has been shown to induce oxidative stress and DNA damage, leading to cell death. Physiologically, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential anticancer and antibiotic properties. It can also be synthesized relatively easily and is stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is the optimization of its use as an anticancer and antibiotic agent. This could involve further studies to determine its mechanism of action and potential toxicity, as well as the development of new formulations and delivery methods. Another potential direction is the development of new applications for 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, such as in the treatment of other diseases or in the development of new materials. Overall, the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has the potential to lead to important scientific discoveries and applications.
Métodos De Síntesis
The synthesis of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3-nitrobenzaldehyde and 2-chloropyrazine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-11(14-5-4-13-10)16-15-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSCVUOXQOFIU-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)